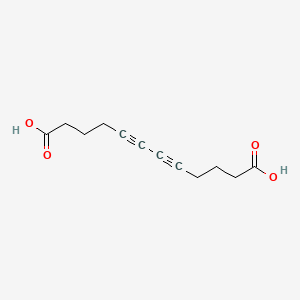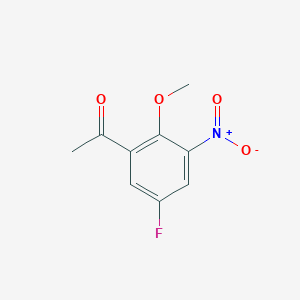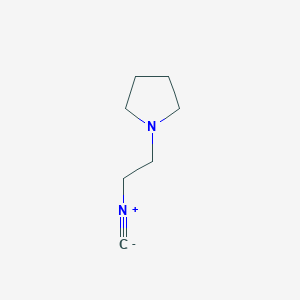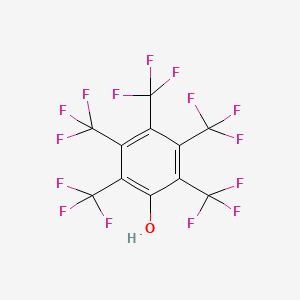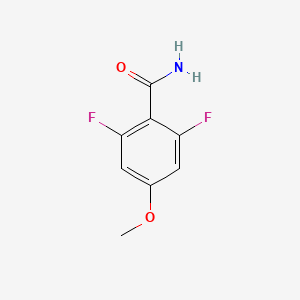
2,6-二氟-4-甲氧基苯甲酰胺
概述
描述
2,6-Difluoro-4-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 g/mol. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzamide core
科学研究应用
2,6-Difluoro-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
作用机制
Target of Action
The primary target of 2,6-Difluoro-4-methoxybenzamide (DFMBA) is the protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division. It forms a ring at the future site of the septum—the point where the cell will divide. Inhibiting FtsZ disrupts this process, preventing the bacteria from dividing and proliferating .
Mode of Action
DFMBA interacts with FtsZ through strong hydrophobic interactions between the difluoroaromatic ring of DFMBA and several key residues of the allosteric pocket of FtsZ . Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The carboxamide group of DFMBA forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 . These interactions inhibit the function of FtsZ, thereby inhibiting bacterial cell division .
Biochemical Pathways
The inhibition of FtsZ by DFMBA affects the bacterial cell division pathway. By preventing the formation of the FtsZ ring, DFMBA disrupts the process of septum formation, which is a critical step in bacterial cell division . This disruption prevents the bacteria from dividing and proliferating, effectively inhibiting the growth of the bacterial population .
Result of Action
The result of DFMBA’s action is the inhibition of bacterial cell division. By binding to and inhibiting the function of FtsZ, DFMBA prevents the formation of the septum, a necessary step in bacterial cell division . This inhibition disrupts the cell division process, preventing the bacteria from dividing and proliferating .
生化分析
Biochemical Properties
2,6-Difluoro-4-methoxybenzamide has been found to interact with several key residues of the allosteric pocket of proteins, specifically between the 2-fluoro substituent and residues Val203 and Val297 and between the 6-fluoro group and the residues Asn263 . These interactions are primarily hydrophobic in nature .
Molecular Mechanism
The molecular mechanism of 2,6-Difluoro-4-methoxybenzamide involves its non-planar conformation, which allows it to interact more easily with proteins . The presence of fluorine atoms in the compound is responsible for its non-planarity . The compound exerts its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzonitrile and methanol.
Reaction Conditions: The reaction is carried out under reflux conditions with a strong base such as sodium hydroxide.
Amide Formation: The nitrile group is hydrolyzed to form the amide group, resulting in the formation of 2,6-Difluoro-4-methoxybenzamide.
Industrial Production Methods: In an industrial setting, the production of 2,6-Difluoro-4-methoxybenzamide may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 2,6-Difluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Derivatives with different substituents at the fluorine or methoxy positions.
相似化合物的比较
3-Methoxybenzamide
2,6-Difluoro-3-methoxybenzamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2,6-difluoro-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRDIJHNSYWYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381121 | |
| Record name | 2,6-Difluoro-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125369-57-5 | |
| Record name | 2,6-Difluoro-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
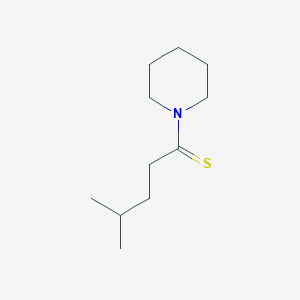
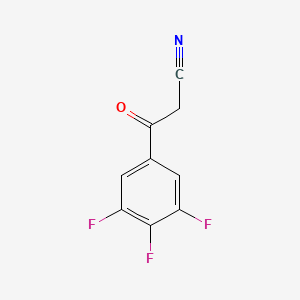
![Methyl [(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl] cyanocarbonimidodithioate](/img/structure/B1597703.png)

